

An In-depth Technical Guide to Benzyl 5-hydroxypentanoate: Synthesis and History

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Compound of Interest

Compound Name: **Benzyl 5-hydroxypentanoate**

Cat. No.: **B121578**

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This technical guide provides a comprehensive overview of **Benzyl 5-hydroxypentanoate**, a key intermediate in the development of advanced drug delivery systems and other therapeutic agents. Aimed at researchers, scientists, and professionals in drug development, this document details the known synthetic routes, experimental protocols, and the context of its application in medicinal chemistry.

Historical Context and Applications

While a singular "discovery" paper for **Benzyl 5-hydroxypentanoate** is not readily identifiable in the surveyed literature, its significance emerges in the context of synthesizing more complex molecules, particularly for therapeutic applications. The primary documented use of this compound is as a crucial building block in the preparation of macrocyclic human renin inhibitors and, more recently, in the synthesis of cationic lipids for non-liposomal nucleic acid delivery systems.^{[1][2][3][4][5][6]} Its history is therefore intrinsically linked to the advancement of these fields.

The structural features of **Benzyl 5-hydroxypentanoate**, possessing both a hydroxyl group and a benzyl-protected carboxylic acid, make it a versatile synthon for introducing a five-carbon spacer with a reactive hydroxyl terminus in a protected form.

Synthetic Routes

Several synthetic pathways to **Benzyl 5-hydroxypentanoate** have been reported. The most prominently documented methods start from readily available precursors such as δ -

valerolactone and dihydro-2H-pyran-2,6(3H)-dione.

Synthesis from δ -Valerolactone

A common and well-documented method involves the base-catalyzed hydrolysis of δ -valerolactone to form the corresponding sodium salt of 5-hydroxypentanoic acid, followed by benzylation.[6][7][8]

Experimental Protocol: Synthesis of **Benzyl 5-hydroxypentanoate** from δ -Valerolactone[8]

- Step 1: Hydrolysis of δ -Valerolactone
 - To a solution of sodium hydroxide in water (1 M, 50 mL, 50 mmol, 1.0 equiv) at 70 °C, δ -valerolactone (5.00 g, 50 mmol, 1.0 equiv) is added in one portion.
 - The mixture is stirred for 16 hours at 70 °C.
 - The solvent is then evaporated under reduced pressure.
- Step 2: Benzylation
 - The resulting residue is re-dissolved in acetone (50 mL).
 - To this solution, tetrabutylammonium bromide (805 mg, 2.5 mmol, 0.05 equiv) and benzyl bromide (7.13 mL, 60 mmol, 1.2 equiv) are added.
 - The reaction is stirred at 23 °C for 16 hours, or until mass spectrometry analysis indicates complete conversion of the starting material.
- Purification
 - The crude product is purified by flash chromatography on silica gel using a gradient of 0–20% ethyl acetate in hexanes.

Synthesis from Dihydro-2H-pyran-2,6(3H)-dione

An alternative route utilizes the ring-opening of dihydro-2H-pyran-2,6(3H)-dione with benzyl alcohol in the presence of a base and a nucleophilic catalyst.[9]

Experimental Protocol: Synthesis of **Benzyl 5-hydroxypentanoate** from Dihydro-2H-pyran-2,6(3H)-dione[9]

- Reaction Setup

- To a solution of dihydro-2H-pyran-2,6(3H)-dione (20 g, 175.44 mmol) and benzyl alcohol (20.8 g, 192.98 mmol) in dichloromethane (150 mL), 4-(dimethylamino)pyridine (DMAP) (0.32 g, 2.62 mmol) and triethylamine (29 mL, 210.5 mmol) are added at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for a specified period.

(Further details on reaction time and purification were not fully detailed in the cited source.)

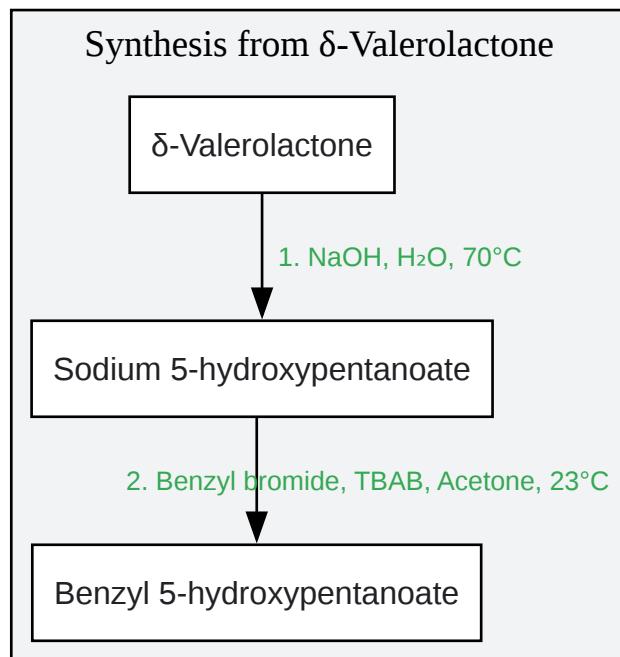
Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of **Benzyl 5-hydroxypentanoate** from δ-valerolactone as reported in the literature.

Parameter	Value	Reference
Starting Material	δ-Valerolactone	[8]
Yield	83%	[8]
¹ H NMR (600 MHz, CDCl ₃) δ	1.54–1.64 (m, 3H), 1.75–1.80 (m, 2H), 2.41 (t, J = 7.2 Hz, 2H), 3.64 (t, J = 6.3 Hz, 2H), 5.12 (s, 2H), 7.25–7.31 (m, 5H)	[8]
¹³ C NMR (125 MHz, CDCl ₃) δ	21.3, 30.7, 34.1, 62.3, 66.6, 128.3, 128.4, 128.6, 135.9, 173.8	[8]
LRMS (APCI+)	208.1	[8]

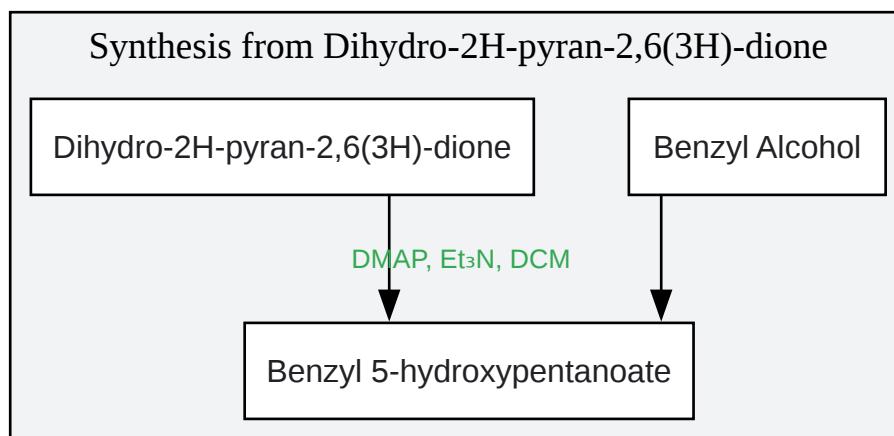
Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations described in the experimental protocols.



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Caption: Synthetic pathway from δ -valerolactone.



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Caption: Synthetic pathway from dihydro-2H-pyran-2,6(3H)-dione.

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